![molecular formula C9H5ClN4 B8807032 Propanedinitrile, [(chlorophenyl)hydrazono]- CAS No. 32389-86-9](/img/structure/B8807032.png)
Propanedinitrile, [(chlorophenyl)hydrazono]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [(chlorophenyl)hydrazono]-, also known as carbonyl cyanide m-chlorophenyl hydrazone, is a chemical compound with the molecular formula C9H5ClN4 and a molar mass of 204.62 g/mol . This compound is known for its role as an uncoupler of oxidative phosphorylation, which disrupts the proton gradient across the mitochondrial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile, [(chlorophenyl)hydrazono]- can be synthesized through the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of hydrazine . The reaction typically involves refluxing the reactants in ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for Propanedinitrile, [(chlorophenyl)hydrazono]- are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(chlorophenyl)hydrazono]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Propanedinitrile, [(chlorophenyl)hydrazono]- into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .
Scientific Research Applications
Propanedinitrile, [(chlorophenyl)hydrazono]- has several scientific research applications:
Mechanism of Action
Propanedinitrile, [(chlorophenyl)hydrazono]- exerts its effects by uncoupling oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the mitochondrial membrane, reducing the efficiency of ATP synthase and leading to decreased ATP production . This mechanism involves the compound acting as an ionophore, facilitating the movement of protons across the membrane .
Comparison with Similar Compounds
Propanedinitrile, [(chlorophenyl)hydrazono]- is similar to other uncouplers of oxidative phosphorylation, such as carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) and dinitrophenol (DNP) . it is unique in its specific chemical structure and the particular effects it has on mitochondrial function .
List of Similar Compounds
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Another potent uncoupler of oxidative phosphorylation.
Dinitrophenol (DNP): A well-known uncoupler with a different chemical structure but similar functional effects.
Properties
CAS No. |
32389-86-9 |
|---|---|
Molecular Formula |
C9H5ClN4 |
Molecular Weight |
204.61 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H5ClN4/c10-8-3-1-2-4-9(8)14-13-7(5-11)6-12/h1-4,14H |
InChI Key |
WJLRKYSNJJCEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate](/img/structure/B8806949.png)
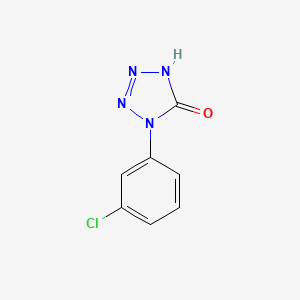
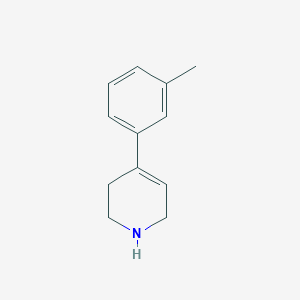
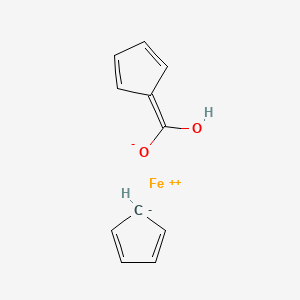
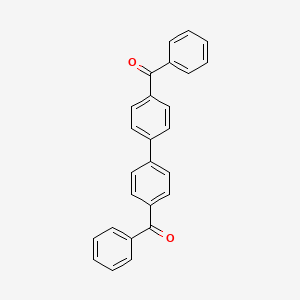

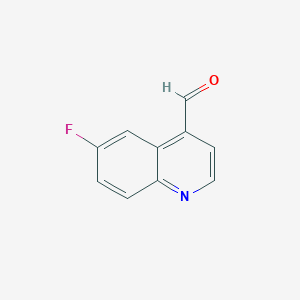
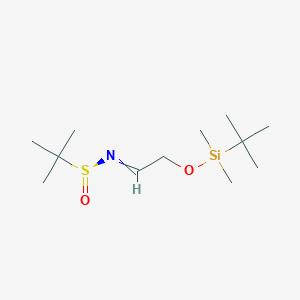

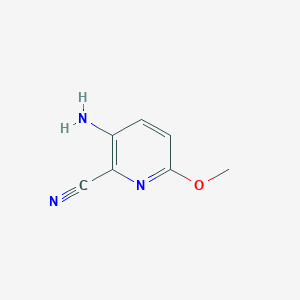
![6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B8807040.png)
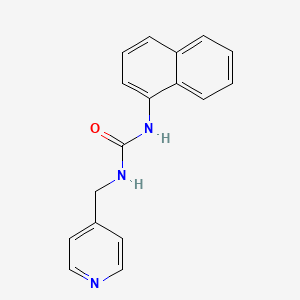
![6-Iodo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8807052.png)
![N-[2-(2-bromoacetyl)phenyl]acetamide](/img/structure/B8807058.png)
